2,3-Butanediol-d8

Descripción

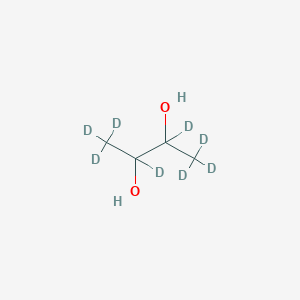

Structure

3D Structure

Propiedades

Fórmula molecular |

C4H10O2 |

|---|---|

Peso molecular |

98.17 g/mol |

Nombre IUPAC |

1,1,1,2,3,4,4,4-octadeuteriobutane-2,3-diol |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/i1D3,2D3,3D,4D |

Clave InChI |

OWBTYPJTUOEWEK-PIODKIDGSA-N |

SMILES isomérico |

[2H]C([2H])([2H])C([2H])(C([2H])(C([2H])([2H])[2H])O)O |

SMILES canónico |

CC(C(C)O)O |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 2,3 Butanediol D8

Strategies for Site-Specific Deuterium (B1214612) Incorporation

Achieving site-specific deuteration is a key challenge in the synthesis of complex labeled molecules. The goal is to replace specific hydrogen atoms with deuterium without altering the rest of the molecular structure.

Chemical synthesis offers precise control over reaction conditions to introduce deuterium at specific molecular positions. One prominent strategy for alcohols is catalyst-mediated hydrogen/deuterium (H/D) exchange.

Iridium-based catalysts have demonstrated high efficiency for the α-selective deuteration of alcohols, using deuterium oxide (D₂O) as an inexpensive deuterium source. rsc.org This approach proceeds via a dehydrogenation-deuteration sequence where the alcohol is first oxidized to the corresponding carbonyl intermediate (acetoin in the case of 2,3-butanediol), followed by the deuteration of the intermediate to yield the α-deuterated alcohol. rsc.org This method is notable for its chemoselectivity, allowing deuteration even in the presence of sensitive functional groups. rsc.org

Another potential route involves the direct C-C coupling of deuterated precursors. For instance, the synthesis of 2,3-butanediol (B46004) from ethanol (B145695) can be achieved through photocatalytic C-H activation to generate hydroxyethyl (B10761427) radicals, which then couple to form the diol. researchgate.net By using deuterated ethanol (ethanol-d6), this method could theoretically yield fully deuterated 2,3-Butanediol-d8.

The table below summarizes key aspects of potential chemical deuteration strategies applicable to 2,3-Butanediol.

Table 1: Chemical Synthesis Strategies for Selective Deuteration

| Strategy | Catalyst/Reagent Example | Deuterium Source | Key Features |

|---|---|---|---|

| Catalytic H/D Exchange | Iridium(III)-bipyridonate complex | D₂O | High α-selectivity; mild conditions; tolerant to various functional groups. rsc.org |

| Photocatalytic Coupling | Hydroxide radicals from H₂O₂ photolysis | Deuterated Ethanol | Atom-economical; direct C-C bond formation. researchgate.net |

| Deoxy-dehydration (DODH) | MoO₃/SiO₂ | External reductant (e.g., deuterated alcohol) | Removes hydroxyl groups to form alkenes, which can be re-hydroxylated with deuterated reagents. oup.com |

| Reduction of Deuterated Precursors | Metal hydrides (e.g., NaBD₄) | Deuterated reducing agent | Reduces deuterated carbonyl compounds (e.g., diacetyl-d6) to the corresponding diol. |

Biocatalysis and chemoenzymatic methods provide powerful tools for synthesizing specific stereoisomers of deuterated compounds under mild and environmentally friendly conditions. rsc.org These approaches leverage the high stereoselectivity of enzymes.

The fermentative production of 2,3-butanediol by various microorganisms is a well-established process. nih.govnih.govnih.gov This biological route can be adapted to produce deuterated versions by cultivating the microorganisms in a medium containing deuterated substrates. The key metabolic pathway involves the conversion of pyruvate (B1213749) through intermediates like α-acetolactate and acetoin (B143602), catalyzed by enzymes such as α-acetolactate synthase, α-acetolactate decarboxylase, and 2,3-butanediol dehydrogenase (BDH). mdpi.com By using D₂O as the solvent and/or deuterated glucose as the carbon source, deuterium can be incorporated throughout the molecule.

Enzyme cascades, either in vitro or in whole-cell systems, offer another precise method. An artificial four-enzyme system has been designed to convert ethanol to 2,3-butanediol. mdpi.com Such a system, when supplied with deuterated ethanol and cofactors, could produce this compound. The stereochemical outcome can be controlled by selecting specific ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) that exhibit high stereoselectivity for the reduction of the acetoin intermediate. researchgate.net

The combination of chemical and enzymatic steps (chemoenzymatic synthesis) allows for modular routes to all possible stereoisomers. researchgate.net For example, an organocatalytic reaction could be used to synthesize a deuterated precursor, which is then stereoselectively reduced by an enzyme like an alcohol dehydrogenase to yield a specific deuterated stereoisomer of 2,3-butanediol. researchgate.netacs.org

Table 2: Biocatalytic and Chemoenzymatic Approaches

| Approach | System | Key Enzymes | Deuterium Source | Key Features |

|---|---|---|---|---|

| Fermentation | Whole-cell (e.g., Bacillus licheniformis, Clostridium ljungdahlii) | α-acetolactate synthase, α-acetolactate decarboxylase, 2,3-butanediol dehydrogenase nih.govmdpi.com | D₂O, Deuterated glucose | Sustainable route; potential for high titers. nih.gov |

| In Vitro Enzyme Cascade | Cell-free multi-enzyme system | Ethanol dehydrogenase, NADH oxidase, formolase, 2,3-butanediol dehydrogenase mdpi.com | Deuterated ethanol, Deuterated cofactors | High control over reaction; avoids cellular metabolism complexities. mdpi.com |

| Chemoenzymatic Synthesis | Organocatalysis + Biocatalysis | Alcohol dehydrogenase (ADH) / Ketoreductase (KRED) researchgate.net | D₂O, Deuterated precursors | Modular access to all four stereoisomers with high enantiomeric excess. researchgate.net |

Chemical Synthesis Routes for Selective Deuteration

Precursor Chemistry and Synthesis of Deuterated Intermediates

The synthesis of this compound relies on the availability of suitable deuterated starting materials or intermediates. The choice of precursor depends on the selected synthetic route.

For chemical syntheses, deuterated versions of key intermediates in the 2,3-butanediol pathway are valuable. These include deuterated acetaldehyde (B116499) (acetaldehyde-d4), acetoin, and diacetyl. Commercially available deuterated building blocks like acetaldehyde-d4 (B137916) and acetone-d6 (B32918) can serve as starting points for synthesizing these more complex intermediates. eurisotop.com For example, the aldol (B89426) condensation of acetaldehyde-d4 could be a route to a deuterated 3-hydroxybutyraldehyde precursor. mdpi.com

In biocatalytic approaches, the primary precursors are often simple, heavily deuterated molecules that can be assimilated by microorganisms or processed by enzymes.

D₂O: The simplest and most common deuterium source for biocatalysis. uniud.it

Deuterated Glucose: Provides a deuterated carbon backbone for fermentation processes.

Ethanol-d6: Can be used in engineered enzyme cascades for direct conversion to this compound. mdpi.com

The synthesis of deuterated intermediates is a specialized field. For example, methods have been developed for preparing deuterated piperidone intermediates, demonstrating that complex deuterated building blocks can be synthesized with high isotopic purity through multi-step reactions involving deuteration steps with reagents like D₂O in the presence of a basic catalyst. google.com

Purification and Isotopic Enrichment Assessment Techniques for this compound

Following synthesis, this compound must be separated from the reaction mixture and its isotopic purity must be confirmed.

Purification: Due to its high boiling point (approx. 177-182 °C) and miscibility with water, purifying 2,3-butanediol from aqueous fermentation broths or reaction mixtures can be challenging. mdpi.comnih.govwikipedia.org Several methods developed for the non-deuterated compound are applicable:

Distillation: A common method, though it can be energy-intensive due to the high boiling point of 2,3-butanediol and the need to remove large amounts of water. researchgate.net

Solvent Extraction: Liquid-liquid extraction using solvents like n-butanol or oleyl alcohol can effectively separate 2,3-butanediol from the aqueous phase. google.comresearchgate.netdoaj.org

Adsorption: Using materials like zeolitic imidazolate frameworks (ZIFs), such as ZIF-71, has shown promise for selectively adsorbing 2,3-butanediol from complex mixtures. nih.gov

Isotopic Enrichment Assessment: Determining the degree and location of deuterium incorporation is critical. The primary techniques for this analysis are:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR is used to observe the disappearance of signals corresponding to protons that have been replaced by deuterium. ¹³C-NMR can also provide structural confirmation. google.com

These analytical methods provide the necessary data to confirm the successful synthesis and purity of this compound, ensuring its suitability for its intended applications. google.comlgcstandards.com

Comprehensive Spectroscopic Characterization of 2,3 Butanediol D8

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Labeled Systemsmedchemexpress.comhmdb.cabeilstein-journals.org

NMR spectroscopy is a powerful analytical tool for determining the structure of organic compounds. studymind.co.uk In the context of deuterated molecules, specific NMR techniques are employed to gain comprehensive structural and stereochemical information. The substitution of hydrogen with deuterium (B1214612) significantly alters the NMR spectra, providing a unique window into the molecular framework. tcichemicals.com

¹H NMR spectroscopy is instrumental in assessing the isotopic purity of 2,3-Butanediol-d8. Since deuterium is NMR-inactive at the proton frequency, the absence or significant reduction of proton signals at specific chemical shifts confirms the successful deuteration at those positions. studymind.co.uk For this compound, the ¹H NMR spectrum is expected to show a dramatic decrease in the intensity of signals corresponding to the methyl and methine protons of the non-deuterated analogue. Any residual proton signals can be quantified to determine the isotopic enrichment level.

Below is a table summarizing the expected NMR spectral data for this compound in contrast to its non-deuterated form.

| Nucleus | 2,3-Butanediol (B46004) chemicalbook.comchemicalbook.com | This compound |

| ¹H Chemical Shift (ppm) | ~1.1 (d, 6H, CH₃), ~3.5 (q, 2H, CH) | Residual peaks corresponding to non-deuterated species |

| ¹³C Chemical Shift (ppm) | ~18 (CH₃), ~72 (CHOH) | Similar shifts with potential isotopic effects |

Note: The exact chemical shifts can vary depending on the solvent and the specific stereoisomer.

²H (Deuterium) NMR spectroscopy directly probes the deuterium nuclei within the molecule. This technique is particularly valuable for stereochemical and conformational analysis of deuterated compounds. polimi.itresearchgate.net The quadrupolar nature of the deuterium nucleus results in broader signals compared to protons, but these spectra can provide detailed information about the local electronic environment and the orientation of C-D bonds.

For this compound, which exists as a mixture of diastereomers (meso and racemic), ²H NMR can potentially distinguish between the different stereoisomers due to their distinct chemical environments. lgcstandards.com The analysis of quadrupolar coupling constants can also offer insights into the conformational preferences of the molecule in solution.

Advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for unambiguously assigning the structure of complex molecules. columbia.edupressbooks.pub

HSQC correlates the chemical shifts of directly bonded nuclei, typically ¹H and ¹³C. columbia.edu In the context of this compound, a modified HSQC experiment can be used to correlate ¹³C and ²H, confirming the precise locations of deuterium incorporation. The absence of cross-peaks in a standard ¹H-¹³C HSQC at the deuterated positions would also serve as strong evidence of isotopic labeling. pressbooks.pub

These multidimensional techniques provide a comprehensive and unambiguous picture of the molecular structure and the success of the deuteration process.

²H NMR for Stereochemical and Conformational Analysis

Mass Spectrometry (MS) Techniques for Isotopic Purity and Fragmentation Pathway Elucidationmedchemexpress.comhmdb.ca

Mass spectrometry is a fundamental technique for determining the molecular weight and isotopic composition of a compound. It also provides valuable information about the fragmentation patterns, which can be used to elucidate the structure.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. beilstein-journals.org For this compound, HRMS is used to confirm the incorporation of eight deuterium atoms by comparing the experimentally measured exact mass with the theoretical exact mass.

| Compound | Molecular Formula | Theoretical Exact Mass ( g/mol ) |

| 2,3-Butanediol | C₄H₁₀O₂ | 90.06808 massbank.eu |

| This compound | C₄H₂D₈O₂ | 98.11836 |

The observed mass from HRMS analysis provides definitive evidence of the isotopic enrichment of the sample.

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to study the fragmentation pathways of ions. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting daughter ions are analyzed. This provides detailed structural information and helps to understand the fragmentation mechanisms.

The fragmentation of 2,3-Butanediol under electron ionization typically involves the cleavage of the C-C bond between the two hydroxyl-bearing carbons, leading to a characteristic base peak at m/z 45, corresponding to the [CH₃CHOH]⁺ ion. aip.orgresearchgate.net For this compound, the corresponding fragment would be expected at a higher m/z value due to the presence of deuterium. The analysis of the fragmentation pattern in the MS/MS spectrum of this compound allows for a detailed investigation of the fragmentation mechanism and provides further confirmation of the location of the deuterium labels.

A proposed fragmentation pathway for 2,3-butanediol involves the loss of a methyl radical to form an ion at m/z 75, followed by further fragmentation. aip.org The corresponding fragments for the deuterated analog would be shifted accordingly, providing a clear signature of the isotopic labeling.

| Fragment Ion | Structure (Non-deuterated) | Expected m/z (Non-deuterated) aip.orgresearchgate.net | Expected m/z (Deuterated) |

| [M-CD₃]⁺ | [M-CH₃]⁺ | 75 | 82 |

| [CD₃CDOD]⁺ | [CH₃CHOH]⁺ | 45 | 50 |

The systematic shift in the m/z values of the fragment ions in the mass spectrum of this compound compared to its non-deuterated counterpart provides conclusive evidence of the successful and specific isotopic labeling.

Isotope Dilution Mass Spectrometry (IDMS) Methodology

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique recognized as a primary method of measurement for its high accuracy and precision. The methodology leverages the use of an isotopically labeled version of the analyte as an internal standard. For the quantification of 2,3-Butanediol, its deuterated isotopologue, this compound, serves as an ideal internal standard.

The fundamental principle of IDMS is the addition of a precisely known quantity of the isotopically labeled standard (this compound) to a sample containing an unknown quantity of the native analyte (2,3-Butanediol). Because the deuterated standard is chemically almost identical to the analyte, it behaves the same way during sample preparation, extraction, and analysis. This co-elution and co-ionization behavior effectively corrects for any sample loss during workup and for variations in instrument response (matrix effects), which are common challenges in complex sample matrices.

The analysis is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). oiv.int The sample mixture is introduced into the GC, where the analyte and the internal standard are separated from other matrix components and then ionized. The mass spectrometer distinguishes between the native analyte and the deuterated standard based on their mass-to-charge (m/z) ratio difference. For instance, the mass spectrum of unlabeled 2,3-butanediol shows a characteristic base peak ion at m/z 45. oiv.intresearchgate.net The corresponding fragment for this compound would have a higher m/z value, allowing for independent quantification of both species. By measuring the intensity ratio of the mass signals of the analyte to the internal standard, the initial concentration of the native 2,3-Butanediol in the sample can be calculated with high traceability. researchgate.net

A typical IDMS workflow for the analysis of 2,3-butanediol using this compound is outlined below.

| Step | Description | Purpose |

| 1. Standard Addition | A precisely weighed amount of this compound internal standard is added to the sample. | To establish a known reference point for quantification. |

| 2. Sample Preparation | The sample is homogenized and equilibrated to ensure uniform mixing of the analyte and standard. | To ensure the standard accurately reflects the analyte's behavior. |

| 3. Extraction | The diols are extracted from the sample matrix, often using a liquid-liquid extraction with a solvent like ethyl ether, potentially aided by a "salting-out" agent such as potassium carbonate (K2CO3) to enhance transfer to the organic phase. oiv.intoiv.int | To isolate the analyte and internal standard from interfering matrix components. |

| 4. Analysis | The extract is injected into a GC-MS system. The analyte and standard are separated by the GC column and detected by the MS. | To measure the signal intensities of the specific mass fragments for both the native analyte and the deuterated standard. |

| 5. Quantification | The ratio of the integrated peak areas of the analyte and the internal standard is calculated and compared to a calibration curve to determine the exact concentration of the native 2,3-Butanediol. | To provide a highly accurate and precise measurement of the analyte concentration, corrected for procedural losses and matrix effects. |

Vibrational Spectroscopy (IR, Raman) for Deuterium Isotope Effects and Bond Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within a molecule. When hydrogen atoms in a molecule are replaced with their heavier isotope, deuterium, significant and predictable changes occur in the vibrational spectra. This phenomenon, known as the kinetic isotope effect, is particularly pronounced due to the doubling of the mass of hydrogen. libretexts.orgajchem-a.com

The vibrational frequency of a chemical bond is determined by the force constant of the bond (a measure of its strength) and the reduced mass of the atoms involved. libretexts.org The substitution of hydrogen with deuterium increases the reduced mass (μ) of the corresponding bonds (e.g., C-D vs. C-H). Since the vibrational frequency is inversely proportional to the square root of the reduced mass (ν ∝ 1/√μ), the C-D bonds will vibrate at a lower frequency than the C-H bonds, assuming the force constant remains effectively unchanged. libretexts.orgajchem-a.com This results in a "redshift" (a shift to a lower wavenumber) for deuterium-related vibrational modes. ajchem-a.comajchem-a.com

For this compound, where the eight hydrogen atoms on the carbon skeleton are replaced by deuterium, this effect is most apparent in the C-D stretching region of the spectrum. While C-H stretching vibrations are typically observed in the 2850–3000 cm⁻¹ range in the IR and Raman spectra of unlabeled 2,3-butanediol, the corresponding C-D stretching vibrations in this compound are expected at significantly lower wavenumbers. researchgate.netacs.orgnih.gov The theoretical shift factor is approximately 1/√2, placing the C-D stretching bands around 2100–2200 cm⁻¹. libretexts.org

Other vibrational modes, such as bending and rocking, are also affected, though often to a lesser extent. The isotopic substitution can affect the vibrational modes of the entire molecule, not just those directly involving the substituted atoms. libretexts.org By comparing the IR and Raman spectra of 2,3-Butanediol with those of this compound, specific bands can be definitively assigned to the vibrations of the C-H and C-D groups, aiding in the complete characterization of the molecule's vibrational dynamics.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for 2,3-Butanediol (C-H) | Expected Wavenumber Range (cm⁻¹) for this compound (C-D) | Spectroscopic Technique |

| C-H / C-D Stretch | 2850 - 3000 | ~2100 - 2200 | IR, Raman |

| CH₃ / CD₃ Bend | 1370 - 1470 | Lower than C-H equivalent | IR, Raman |

| O-H Stretch | 3200 - 3600 (Broad) | 3200 - 3600 (Broad) | IR |

Note: The O-H stretching frequency is unaffected in this compound as the deuterium substitution is on the carbon backbone, not the hydroxyl groups.

Analytical Applications of 2,3 Butanediol D8 As a Research Tool

Utilization as an Internal Standard in Quantitative Analytical Methods

2,3-Butanediol-d8 is frequently employed as an internal standard in quantitative analytical methods. An internal standard is a known concentration of a substance added to a sample to correct for variations during analysis. scioninstruments.com The key advantage of using a deuterated standard like this compound is that its chemical and physical properties are nearly identical to its non-deuterated counterpart, 2,3-Butanediol (B46004). clearsynth.com However, its increased mass due to the presence of deuterium (B1214612) atoms allows it to be distinguished by mass spectrometry. clearsynth.com

Method Development and Validation in Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, this compound is invaluable for developing and validating robust analytical methods. clearsynth.com GC-MS is a powerful technique for separating and identifying compounds in a mixture. d-nb.info The addition of this compound at the beginning of the sample preparation process helps to compensate for any loss of the target analyte during extraction, derivatization, or injection. scioninstruments.com

During method validation, the use of a deuterated internal standard is crucial for assessing parameters such as linearity, accuracy, and precision. clearsynth.com For instance, a study on the determination of 2,3-butanediol in biological samples utilized a similar deuterated compound to ensure accurate quantification. nih.gov Research has demonstrated that methods employing deuterated internal standards consistently produce calibration curves with high coefficients of determination (often ≥0.999), indicating excellent linearity. mdpi.com

A typical GC-MS method for the analysis of 2,3-butanediol involves the extraction of the analyte and the internal standard from the sample matrix, often using techniques like liquid-liquid extraction (LLE) or solid-phase microextraction (SPME), followed by direct analysis on a GC-MS system. sigmaaldrich.comoiv.int The International Organisation of Vine and Wine (OIV) provides a method for determining 2,3-butanediol in wines and musts using GC-MS, where an internal standard is crucial for accurate results. oiv.intoiv.int

Table 1: GC-MS Method Parameters for 2,3-Butanediol Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | Polar capillary column (e.g., DB-ALC1 or Carbowax) jaotc.eu |

| Injector | Split/splitless nih.gov |

| Carrier Gas | Helium or Hydrogen oiv.int |

| Oven Program | Temperature gradient optimized for separation |

| MS Detector | Triple quadrupole or single quadrupole au.dk |

| Ionization Mode | Electron Ionization (EI) sigmaaldrich.com |

| Internal Standard | this compound or a structural analog like 1,3-butanediol (B41344) jaotc.eu |

Applications in Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is another powerful analytical technique where this compound finds significant application as an internal standard. LC-MS is particularly useful for analyzing non-volatile or thermally labile compounds that are not suitable for GC-MS. waters.com The use of a stable isotope-labeled internal standard like this compound is highly preferred in LC-MS bioanalysis because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the sample matrix. wuxiapptec.com

This co-elution is critical for compensating for matrix effects, which are a major source of imprecision in LC-MS analyses. waters.com Matrix effects occur when other components in the sample interfere with the ionization of the target analyte, leading to inaccurate quantification. nih.gov By comparing the peak area of the analyte to that of the known concentration of the internal standard, these effects can be effectively normalized. wuxiapptec.com

Calibration Curve Generation and Matrix Effects in Deuterated Standard Applications

The generation of a reliable calibration curve is fundamental to quantitative analysis. When using a deuterated internal standard like this compound, the calibration curve is constructed by plotting the ratio of the analyte's response to the internal standard's response against the analyte's concentration. mdpi.comresearchgate.net This ratioing technique corrects for variations in sample preparation and instrument response, leading to a more accurate and robust calibration. mdpi.com

Matrix effects can significantly impact the accuracy of quantitative methods by causing ion suppression or enhancement. waters.comnih.gov Deuterated internal standards are particularly effective at mitigating these effects because they behave almost identically to the analyte during sample preparation and ionization. wuxiapptec.com However, it's important to ensure that the internal standard and analyte co-elute as closely as possible. chromatographyonline.com In some cases, a slight shift in retention time can occur due to the deuterium isotope effect, which could lead to differential matrix effects. wuxiapptec.com Studies have shown that the closer the overlap between the chromatographic peaks of the analyte and the internal standard, the better the compensation for matrix effects. chromatographyonline.com

Table 2: Impact of Deuterated Internal Standard on Mitigating Matrix Effects

| Analytical Scenario | Without Deuterated Internal Standard | With Deuterated Internal Standard (this compound) |

|---|---|---|

| Accuracy | Can be significantly affected by matrix, with deviations >60% reported lcms.cz | High accuracy, with deviations typically <15% nih.gov |

| Precision (RSD) | Can be poor, with RSD values >50% in some cases lcms.cz | Improved precision, with RSD values often <15-20% lcms.cz |

| Calibration | Separate calibration curves may be needed for different matrices lcms.cz | A single calibration curve can often be used across various matrices lcms.cz |

Standardization of Analytical Assays in Biochemical and Chemical Research

In biochemical and chemical research, this compound plays a crucial role in the standardization of analytical assays. wikipedia.org It serves as a reference material for the accurate determination of 2,3-butanediol concentrations in various biological and chemical samples, including fermentation broths, cell cultures, and food products like vinegar and wine. sigmaaldrich.comscientificlabs.co.uknih.gov

The precise quantification of metabolites like 2,3-butanediol is essential for understanding metabolic pathways and for process optimization in industrial biotechnology. mdpi.comresearchgate.net For example, in the fermentative production of 2,3-butanediol, accurate monitoring of its concentration is necessary to maximize yield and productivity. mdpi.com The use of this compound as an internal standard ensures that the measurements are reliable and comparable across different experiments and laboratories.

Tracer Applications in Chromatographic Separations for Enhanced Resolution and Identification

Beyond its use as an internal standard, this compound can also be used as a tracer in chromatographic separations. medchemexpress.com In this application, a small amount of the deuterated compound is added to a sample to help identify the corresponding non-deuterated analyte, especially in complex mixtures where peak identification can be challenging. nih.gov

The nearly identical retention time of this compound and 2,3-butanediol allows for the confident identification of the analyte's peak in a chromatogram. wuxiapptec.com This is particularly useful in method development for optimizing chromatographic conditions to achieve better separation and resolution of isomers or closely eluting compounds. ncsu.edu

Applications of 2,3 Butanediol D8 in Biochemical and Metabolic Pathway Elucidation

Tracing Carbon Flux and Metabolic Networks in Microbial Systems

The biological production of 2,3-butanediol (B46004) (2,3-BDO) is a feature of several microorganisms, including species of Klebsiella, Bacillus, and Serratia, through a process known as butanediol (B1596017) fermentation. nih.govwikipedia.org Understanding and optimizing this production requires a detailed map of the underlying metabolic pathways. Isotopic tracers are fundamental to this endeavor. By introducing a labeled compound into a microbial culture, scientists can track the label's distribution among various metabolites, thereby mapping the flow of atoms through the metabolic network.

2,3-Butanediol-d8, when used as an internal standard or tracer, allows for the precise quantification of its unlabeled counterpart and the elucidation of its metabolic fate. In microbial systems engineered for 2,3-BDO production, tracing the flow of carbon from a primary source like glucose is essential for identifying metabolic bottlenecks and competing pathways. nih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular reactions in a metabolic network. mdpi.com The most accurate MFA methods rely on isotopic labeling experiments, typically using ¹³C-labeled substrates. mdpi.comresearchgate.net In a typical ¹³C-MFA experiment, a microorganism is fed a substrate with a known ¹³C labeling pattern. As the microbe metabolizes the substrate, the ¹³C atoms are incorporated into various intracellular metabolites and, ultimately, into proteinogenic amino acids. nih.gov By analyzing the mass isotopomer distributions of these amino acids using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), researchers can computationally deduce the fluxes throughout the central carbon metabolism. researchgate.netnih.gov

While ¹³C is the most common isotope for flux analysis, deuterium (B1214612) (²H) serves a similar and complementary role. d-nb.infobeilstein-journals.org this compound can be used in ²H-tracing studies. The principles are analogous: the deuterium label's incorporation into downstream metabolites is tracked by mass spectrometry. This can provide specific information on hydrogenation and dehydrogenation reactions. Furthermore, this compound is frequently employed as an internal standard in clinical mass spectrometry and other quantitative analyses, where a known amount is added to a sample to improve the accuracy and precision of the measurement of the naturally occurring, unlabeled 2,3-butanediol. medchemexpress.com

The primary biosynthetic pathway for 2,3-BDO in bacteria starts from pyruvate (B1213749). mdpi.comosti.gov Two molecules of pyruvate are condensed to form α-acetolactate, which is then decarboxylated to acetoin (B143602). Finally, acetoin is reduced to 2,3-butanediol by the enzyme 2,3-butanediol dehydrogenase (BDH). osti.gov

Isotopic labeling is a cornerstone for both confirming known pathways and discovering novel ones. d-nb.infobeilstein-journals.org For instance, feeding a microbe a specifically labeled precursor (e.g., ¹³C-glucose) and analyzing the labeling pattern in the produced 2,3-BDO can confirm the pyruvate-to-butanediol pathway. nih.gov Conversely, if this compound is supplied to a microorganism, its conversion into other metabolites can reveal pathways for 2,3-BDO catabolism or interconversion. This is crucial for metabolic engineering efforts, where understanding and eliminating pathways that consume the target product is key to improving yield. nih.gov Protein and enzyme engineering can be used to create novel pathways or improve existing ones for the production of chemicals like 1,3-butanediol (B41344), a related compound, demonstrating the power of designing and optimizing metabolic routes. scholaris.cagoogle.com

Table 1: Representative Microorganisms for 2,3-Butanediol (2,3-BDO) Production This table showcases various microbial strains used in 2,3-BDO production, representing systems where isotopic tracers like this compound are applied to study and optimize metabolic pathways.

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

|---|---|---|---|---|---|

| Bacillus amyloliquefaciens B10-127 | Glucose | 62.7 | - | 1.49 | nih.gov |

| Enterobacter aerogenes SUMI014 | Glucose | 126.10 | 0.38 | 2.10 | researchgate.net |

| Bacillus subtilis GD5 | Sucrose | 42.31 | 0.52 | 0.33 | mdpi.com |

| Saccharomyces cerevisiae (engineered) | Glucose | >100 | ~0.40 | ~3.1 | osti.govmdpi.com |

| Lactococcus lactis 43103 | Whey | 15.12 | - | - | frontiersin.org |

2,3-Butanediol exists in three stereoisomeric forms: (2R,3R)-BDO, (2S,3S)-BDO, and meso-2,3-BDO. mdpi.com The specific isomer produced is determined by the stereoselectivity of the enzymes in the biosynthetic pathway, particularly butanediol dehydrogenase (BDH). mdpi.com Different microorganisms produce different isomers, and achieving a high purity of a single stereoisomer is often a key goal for industrial applications. nih.gov

This compound is an ideal tool for studying enzyme stereoselectivity. By synthesizing a specific, deuterated stereoisomer (e.g., (2R,3R)-2,3-Butanediol-d8) and using it as a substrate for a purified BDH or in a whole-cell system, researchers can track its conversion. For example, the enzyme from Saccharomyces cerevisiae, Bdh1p, reversibly converts R-acetoin to (2R,3R)-2,3-butanediol and S-acetoin to meso-2,3-butanediol. nih.govresearchgate.net Using a deuterated substrate allows for clear differentiation between the substrate and product pools via mass spectrometry, enabling precise measurement of reaction rates, substrate preference, and the stereochemical outcome of the enzymatic reaction.

Table 2: Stereospecificity of Key Enzymes in 2,3-Butanediol Metabolism This table highlights the different butanediol dehydrogenases (BDH) and their substrate and product specificity, a research area where stereospecifically labeled this compound is invaluable.

| Enzyme Source | Enzyme | Substrate | Product | Reference |

|---|---|---|---|---|

| Saccharomyces cerevisiae | Butanediol dehydrogenase (Bdh1p) | R-Acetoin | (2R,3R)-2,3-BDO | nih.gov |

| Saccharomyces cerevisiae | Butanediol dehydrogenase (Bdh1p) | S-Acetoin | meso-2,3-BDO | nih.gov |

| Bacillus licheniformis | Butanediol dehydrogenase (BudC) | Diacetyl | S-Acetoin | mdpi.com |

| Bacillus licheniformis | Butanediol dehydrogenase (BudC) | S-Acetoin | (S,S)-2,3-BDO | mdpi.com |

| Bacillus licheniformis | Glycerol dehydrogenase (gdh) | Diacetyl | R-Acetoin | mdpi.com |

| Bacillus licheniformis | Glycerol dehydrogenase (gdh) | R-Acetoin | (R,R)-2,3-BDO | mdpi.com |

Elucidation of Novel Biosynthetic Pathways for 2,3-Butanediol Production

Substrate Labeling in In Vitro Enzymatic Reaction Studies

In vitro studies using purified enzymes provide a controlled environment to dissect biochemical reactions without the confounding variables of a living cell. In this context, this compound serves as a labeled substrate to probe the kinetics and mechanism of a specific enzyme. unina.it For example, in an assay studying the oxidative direction of a butanediol dehydrogenase, (2R,3R)-2,3-Butanediol-d8 could be supplied along with the cofactor NAD⁺. The rate of formation of deuterated acetoin and NADH can be monitored over time to determine key kinetic parameters like Kₘ and kcat. The deuterium label ensures that the measured product is unequivocally derived from the supplied substrate. This approach is critical for characterizing newly discovered enzymes or engineered enzyme variants designed for improved activity or altered specificity. mdpi.com

Assessment of Fermentation Processes and Yield Optimization via Isotopic Tracing

Optimizing an industrial fermentation process involves fine-tuning numerous parameters, such as substrate feed rate, aeration, pH, and temperature, to maximize the titer, yield, and productivity of the desired product. nih.govresearchgate.net Isotopic tracing provides a quantitative method to assess the impact of these adjustments on metabolic fluxes.

By introducing this compound as a tracer into a fermentation broth, its fate can be monitored under different process conditions. mdpi.comunina.it For instance, if significant conversion of the labeled butanediol to other byproducts is detected, it points to a loss of yield. This information can guide metabolic engineering strategies, such as deleting the genes responsible for the unwanted reactions. mdpi.com In fed-batch fermentations, where substrate is added over time, isotopic tracers can help optimize feeding strategies to maintain a high rate of production while avoiding the accumulation of inhibitory byproducts. researchgate.net The ability to accurately track the flux from substrate to product and into competing pathways is essential for the rational design of high-yield fermentation processes.

Applications in Mechanistic Studies and Reaction Kinetics

Kinetic Isotope Effects (KIE) in 2,3-Butanediol (B46004) Related Reactions

The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced with one of its isotopes. wikipedia.org By comparing the reaction rates of 2,3-butanediol and 2,3-butanediol-d8, chemists can deduce valuable information about the reaction pathway.

Primary Kinetic Isotope Effect Studies for Rate-Determining Step Identification

A primary kinetic isotope effect is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step of a reaction. numberanalytics.com The magnitude of the KIE can indicate the extent to which this bond is altered in the transition state. For instance, a significant KIE (typically kH/kD > 2) suggests that the C-H (or C-D) bond is being cleaved in the slowest step of the reaction.

In studies of diol cyclodehydration catalyzed by an iridium complex, a kinetic isotope effect of 2.94 ± 0.14 was observed when comparing the reaction rate of a diol with its deuterated counterpart. d-nb.info This substantial KIE strongly suggests that the cleavage of the C-H(D) bond at the benzylic position is the rate-determining step in this transformation. d-nb.info Conversely, in the formation of 2-butanone (B6335102) from 2,3-butanediol or 2,3-butanediol-2,3-d2, the absence of a significant KIE indicates that the dehydration of the initial radical is not the rate-limiting step. nih.gov

Research on the regioselective C-H alkylation of 1,3-butanediol (B41344) using a thiophosphoric acid hydrogen atom transfer (HAT) catalyst revealed a kinetic isotope effect of 2.8 in both acetonitrile (B52724) and dichloromethane (B109758) solvents. jst.go.jp This finding points to the hydrogen atom transfer step as the rate-limiting step in both solvent environments. jst.go.jp

Table 1: Examples of Primary Kinetic Isotope Effects in Diol Reactions

| Reaction | Catalyst/Conditions | Deuterated Substrate | Observed KIE (kH/kD) | Implication |

| Cyclodehydration of 1,4-diols | Iridium complex | [D2]2a | 2.94 ± 0.14 d-nb.info | C-H(D) bond cleavage is the rate-determining step. d-nb.info |

| C-H Alkylation of 1,3-butanediol | Thiophosphoric acid HAT catalyst | Deuterated diol | 2.8 jst.go.jp | Hydrogen atom transfer is the rate-determining step. jst.go.jp |

| Formation of 2-butanone from 2,3-butanediol | Radiolysis | 2,3-butanediol-2,3-d2 | No significant KIE nih.gov | Dehydration of the initial radical is not rate-limiting. nih.gov |

Secondary Kinetic Isotope Effect Analysis for Transition State Characterization

Secondary kinetic isotope effects (SKIEs) arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. numberanalytics.com These effects are typically smaller than primary KIEs and provide information about changes in the local environment of the isotopically labeled atom, such as changes in hybridization, during the transition state.

For example, a change in hybridization from sp3 in the reactant to sp2 in the transition state often results in a normal SKIE (kH/kD > 1), while a change from sp2 to sp3 can lead to an inverse SKIE (kH/kD < 1). wikipedia.org In the iridium-catalyzed cyclodehydration of diols, a negligible KIE of 1.14 ± 0.08 was observed for a p-methoxy-substituted diol. d-nb.info This small value, in contrast to the significant primary KIE seen with an unsubstituted diol, supports a different mechanistic pathway where the C-H bond is not broken in the rate-determining step, likely involving a carbocationic intermediate. d-nb.info

Reaction Mechanism Elucidation via Isotopic Labeling

The use of deuterated analogs like this compound is instrumental in tracing the movement of atoms throughout a reaction, thereby elucidating the detailed mechanism.

Investigation of Hydride Transfer and Proton Exchange Mechanisms

In the radiolysis of aqueous solutions of 2,3-butanediol, the use of its deuterated analogue helps in understanding the formation and transformation of radicals. researchgate.net The replacement of hydrogen with deuterium (B1214612) at the carbon skeleton was found to significantly decrease the yield of acetaldehyde (B116499), indicating that C-H bond cleavage plays a crucial role in the fragmentation of the initial radical. researchgate.net

Studies on the nickel-catalyzed transfer hydrogenation of benzonitriles using deuterated 1,4-butanediol (B3395766) showed no kinetic isotope effect. acs.org This observation suggests that the O-H/D bond activation is not the rate-determining step in the proposed mechanistic cycle. acs.org

Pathways of Stereoinversion and Racemization using Deuterated Analogues

Deuterated compounds are valuable in studying stereochemical changes during a reaction. The metabolism of deuterated threo-dihydroxy fatty acids, which share structural similarities with diols, has been shown to proceed with stereoinversion. researchgate.net Similarly, in the racemization of alcohols catalyzed by ruthenium and osmium pincer complexes, the use of deuterated propanol (B110389) as a solvent allows for the simultaneous monitoring of deuteration and racemization, providing insights into a mechanism involving a reversible hydrogen transfer reaction to form a ketone intermediate. uniud.it

Solvent Isotope Effects and Deuterium Exchange Phenomena

Replacing a protic solvent (like H₂O or CH₃OH) with its deuterated counterpart (D₂O or CH₃OD) can influence reaction rates, an effect known as the solvent isotope effect (SIE). numberanalytics.commdpi.com This effect can provide information about the role of the solvent in the reaction mechanism, particularly in proton transfer steps. An inverse solvent kinetic isotope effect, where the reaction is faster in the deuterated solvent, can indicate a pre-equilibrium step involving the solvent prior to the rate-limiting step. mdpi.com

In the context of 2,3-butanediol-related reactions, studying the reaction in deuterated solvents can reveal the extent of proton exchange between the substrate and the solvent. For instance, in the iridium-catalyzed cyclodehydration of diols, experiments are often conducted in deuterated solvents like toluene-d8 (B116792) to monitor the reaction progress via NMR spectroscopy without interference from solvent signals. d-nb.info

Emerging Research Directions and Future Prospects for 2,3 Butanediol D8 Research

Integration with Advanced Omics Technologies (e.g., Fluxomics, Metabolomics) for Systems-Level Understanding

Stable isotope-labeled compounds are indispensable in metabolomics and fluxomics for tracing the flow of atoms through metabolic networks. simsonpharma.comsymeres.comacs.org 2,3-Butanediol-d8 serves as an ideal internal standard for mass spectrometry-based quantitative analysis of its non-labeled counterpart in complex biological samples. researchgate.net The use of deuterated standards is crucial for correcting sample preparation variations and compensating for signal intensity fluctuations, thereby enhancing the accuracy of metabolomic data. scielo.org.mx

In the field of metabolic flux analysis (MFA), which quantifies the in vivo rates of metabolic reactions, isotope tracers are fundamental. osti.gov While 13C is the most widely used isotope for MFA, the application of deuterated compounds like this compound is gaining traction. osti.govresearchgate.net For instance, in engineered microorganisms designed for 2,3-butanediol (B46004) production, this compound can be used to precisely measure the product yield and to trace the metabolic fate of intermediates. mdpi.complos.orgplos.org This allows for a systems-level understanding of how genetic or environmental perturbations affect the efficiency of the production pathway. uminho.pt The integration of data from such isotope-labeling experiments into computational models helps to identify metabolic bottlenecks and guide further metabolic engineering strategies. plos.orgacs.org

The table below illustrates how this compound can be applied in a typical metabolomics workflow for quantifying 2,3-Butanediol produced by an engineered microorganism.

| Step | Description | Role of this compound |

| Sample Collection | Fermentation broth containing microbially produced 2,3-Butanediol is collected. | Not directly involved. |

| Internal Standard Spiking | A known amount of this compound is added to the collected sample. | Serves as a quantitative reference. |

| Metabolite Extraction | Metabolites, including 2,3-Butanediol and the d8-standard, are extracted from the sample matrix. | Co-extracted with the analyte of interest. |

| LC-MS/MS Analysis | The extract is analyzed by Liquid Chromatography-Tandem Mass Spectrometry. The analyte and the standard are separated chromatographically and detected by their specific mass-to-charge ratios. | Provides a distinct mass signal that does not interfere with the non-labeled analyte, allowing for accurate quantification. researchgate.net |

| Data Analysis | The concentration of the biologically produced 2,3-Butanediol is calculated by comparing its peak area to the peak area of the known amount of this compound. | Corrects for any loss of analyte during sample preparation and analysis, ensuring high accuracy and precision. scielo.org.mx |

Development of Novel Isotope-Assisted Analytical Techniques for Complex Mixtures

The development of advanced analytical methods relies heavily on the availability of high-purity stable isotope-labeled standards. acs.org this compound is instrumental in the development and validation of new analytical techniques for the analysis of complex mixtures such as fermentation broths, biofuels, and environmental samples. nih.gov Its use as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) methods allows for the precise quantification of 2,3-butanediol and related compounds. scielo.org.mxoiv.int

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that utilizes isotopically labeled compounds to achieve high accuracy and precision. researchgate.netacs.org The use of this compound in IDMS assays minimizes matrix effects and other sources of analytical error. scielo.org.mx This is particularly important when analyzing samples with complex matrices, where co-eluting substances can interfere with the measurement of the target analyte.

Furthermore, research is ongoing to develop novel isotope-assisted techniques that can provide more than just quantitative information. For example, by analyzing the fragmentation patterns of deuterated compounds in mass spectrometry, it is possible to gain insights into the structure and conformation of molecules.

Exploration of New Biocatalytic Routes for Deuterated Compound Synthesis and Derivatization

The synthesis of deuterated compounds can be challenging, often requiring multi-step chemical reactions. researchgate.net Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, offers a promising alternative for the synthesis of deuterated compounds with high selectivity and efficiency. mdpi.comresearchgate.netnih.gov

Research is actively exploring biocatalytic routes for the synthesis of this compound and other deuterated molecules. chemrxiv.orgacs.org This involves identifying or engineering enzymes that can utilize deuterated substrates or perform reactions in deuterated solvents like heavy water (D₂O). researchgate.netchemrxiv.org The microbial production of 2,3-butanediol involves a three-enzyme pathway starting from pyruvate (B1213749). researchgate.netmdpi.comnih.govnih.gov By providing a deuterated carbon source or conducting the fermentation in a deuterated medium, it is possible to produce this compound.

The table below outlines the key enzymes in the 2,3-butanediol synthesis pathway and potential strategies for biocatalytic deuteration.

| Enzyme | Reaction | Biocatalytic Deuteration Strategy |

| α-Acetolactate synthase (ALS) | Condenses two molecules of pyruvate to form α-acetolactate. | Use of deuterated pyruvate as a substrate. |

| α-Acetolactate decarboxylase (ALDC) | Decarboxylates α-acetolactate to produce acetoin (B143602). | This step does not directly involve hydrogen incorporation. |

| Butanediol (B1596017) dehydrogenase (BDH) / Acetoin reductase (AR) | Reduces acetoin to 2,3-butanediol. | Perform the reduction using a deuterated cofactor (NADH) or in a deuterated solvent (D₂O). researchgate.net |

Enzyme engineering and the development of artificial enzyme cascades are also being explored to create novel biocatalytic systems for the efficient production of a wide range of deuterated compounds. mdpi.com

Potential for Understanding Fundamental Biological and Chemical Processes Beyond 2,3-Butanediol Production

The utility of this compound extends beyond its role as an analytical standard or a product of engineered metabolic pathways. As a deuterated tracer, it can be used to investigate fundamental biological and chemical processes. simsonpharma.comclearsynth.com

In biology, deuterated compounds are used to study metabolic pathways, enzyme mechanisms, and the dynamics of biological systems. acs.orgclearsynth.com For example, by administering this compound to an organism, researchers can track its absorption, distribution, metabolism, and excretion (ADME studies), providing valuable information for toxicology and pharmacology. symeres.comacs.orgresearchgate.net The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, can be exploited to elucidate reaction mechanisms.

In chemistry, deuterated compounds are used to study reaction kinetics, mechanisms, and stereochemistry. scielo.org.mxclearsynth.com The distinct vibrational properties of C-D bonds compared to C-H bonds can be probed using techniques like infrared spectroscopy to gain structural information. scielo.org.mx The unique nuclear magnetic resonance (NMR) properties of deuterium (B1214612) are also leveraged in specialized NMR experiments. clearsynth.com The study of how this compound interacts with other molecules and participates in chemical reactions can provide fundamental insights into the nature of chemical bonding and reactivity.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in this compound toxicity studies?

- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to calculate EC50/LC50 values. Account for deuterium kinetic isotope effects (KIE) by comparing dose-response curves with non-deuterated controls. Validate models via bootstrapping or Monte Carlo simulations to quantify uncertainty .

Q. How can researchers validate the absence of diacetyl (2,3-butanedione) contamination in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.